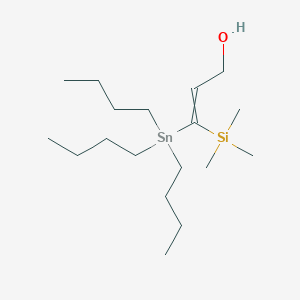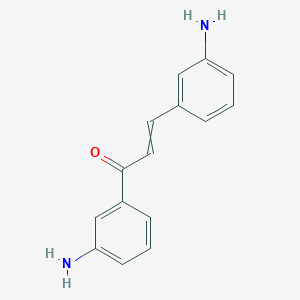
3-(Benzyloxy)pent-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)pent-2-enal: is an organic compound characterized by the presence of a benzyl ether group attached to a pent-2-enal backbone. This compound is of interest due to its unique structural features, which include an aldehyde group and a conjugated double bond, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)pent-2-enal can be achieved through various methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. Another method is the Heck reaction , which couples an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency. This method uses a boronic acid derivative and a halide in the presence of a palladium catalyst to form the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Benzyloxy)pent-2-enal undergoes various types of chemical reactions, including:
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides or amines
Major Products Formed:
Oxidation: 3-(Benzyloxy)pentanoic acid
Reduction: 3-(Benzyloxy)pent-2-enol
Substitution: Various substituted benzyl ethers
Applications De Recherche Scientifique
3-(Benzyloxy)pent-2-enal has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)pent-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The conjugated double bond allows for participation in pericyclic reactions , such as Diels-Alder reactions, which are important in synthetic organic chemistry .
Comparaison Avec Des Composés Similaires
- 3-(Benzyloxy)prop-2-enal
- 3-(Benzyloxy)but-2-enal
- 3-(Benzyloxy)hex-2-enal
Comparison: Compared to its analogs, 3-(Benzyloxy)pent-2-enal is unique due to its specific chain length and the position of the double bond. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the longer chain length in this compound may result in different steric and electronic effects compared to 3-(Benzyloxy)prop-2-enal .
Propriétés
Numéro CAS |
184590-99-6 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-phenylmethoxypent-2-enal |
InChI |
InChI=1S/C12H14O2/c1-2-12(8-9-13)14-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Clé InChI |
FTEPQGOUFSWWMH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


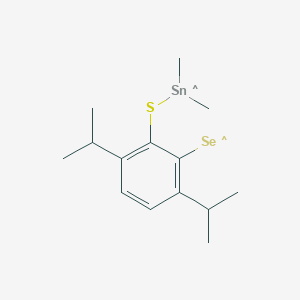

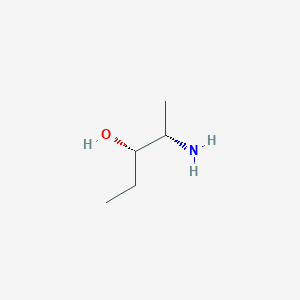
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
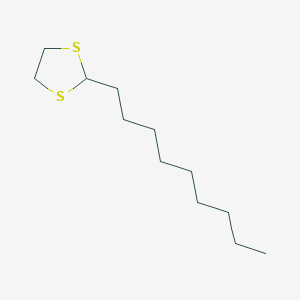
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
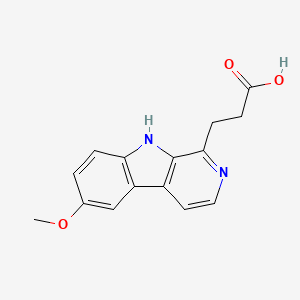
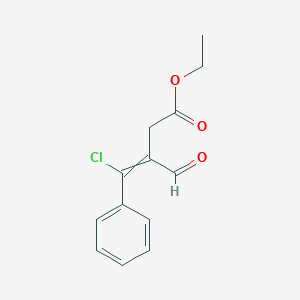

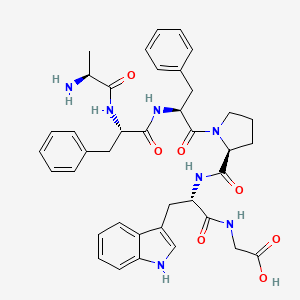
![(NE)-N-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B14272387.png)
